Specific Scientific Field: Industry and Biomedicine
Summary of the Application: PEDOT has interesting features such as satisfactory conductivity, good transparency, easy processability, low price, small redox potential, and good electrochromic properties . It’s used in various applications such as biosensors, drug delivery, batteries, supercapacitors, etc .
Methods of Application: PEDOT is usually paired with polystyrene sulfonate (PSS) to enhance its molecular weight. PEDOT:PSS is an electronically conducting polymer, which is water-soluble causing easy processing .
Results or Outcomes: The conductivity of materials and nanocomposites is the key feature that needs to be developed for many applications . Conductive nanocomposites have attracted much attention because adding conductive nanoparticles or nanostructures to a polymer matrix can add/enhance the conductivity of the polymers .
Specific Scientific Field: Industrial Applications
Summary of the Application: PEDOT has basic chemical and physical properties that make it a highly valuable electric and electronic material . It has several applications like antistatic coatings, cathodes in capacitors, through-hole plating, OLED’s, OFET’s, photovoltaics, and electrochromic applications .
Methods of Application: The applications of PEDOT are reviewed depending on the two different ways of preparation: in situ polymerisation of the monomer, usually carried out by the user, and applying the prefabricated polymer in the form of its water-based complex with poly (styrene sulfonic acid) .
Results or Outcomes: The industrial applications of PEDOT have been summarized, outlining the fundamentals which lead to PEDOT as a highly valuable electric and electronic material .
2,3-Dihydro-6-nitro-1,4-benzodioxin is an organic compound with the molecular formula C8H7NO4. It features a benzodioxin structure, characterized by a fused dioxin ring and a nitro group at the 6-position. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and reactivity.
These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate in various chemical syntheses .
Research indicates that 2,3-dihydro-6-nitro-1,4-benzodioxin exhibits biological activity that may be relevant in pharmacology. It has been investigated for its potential as a scaffold for developing selective antagonists for certain adrenergic receptors. Studies have shown that modifications to the benzodioxin structure can influence its biological activity, making it a subject of interest in drug design and development .
The synthesis of 2,3-dihydro-6-nitro-1,4-benzodioxin can be achieved through several methods:
These synthetic routes allow for the generation of diverse analogs and derivatives for further study.
2,3-Dihydro-6-nitro-1,4-benzodioxin has potential applications in:
Interaction studies involving 2,3-dihydro-6-nitro-1,4-benzodioxin have focused on its binding affinity and selectivity towards various receptors. Research has indicated that modifications to the compound can significantly alter its interaction profile with adrenergic receptors, providing insights into structure-activity relationships that are crucial for drug development .
Several compounds share structural similarities with 2,3-dihydro-6-nitro-1,4-benzodioxin. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,4-Benzodioxan | Similar dioxan framework | Lacks nitro substitution; different reactivity |
| 7-Nitrobenzodioxan | Nitro group at different position | Exhibits different biological activities |
| 2-Hydroxybenzodioxan | Hydroxyl group instead of nitro | Different polar characteristics |
These compounds illustrate the diversity within the benzodioxin family and highlight how variations in substituents can lead to unique properties and activities.
The study of benzodioxins dates back to the early 20th century, with the first syntheses of simple benzodioxin derivatives. The 1,4-benzodioxin scaffold gained prominence in the 1960s and 1970s as a core structure in antihypertensive agents and anti-inflammatory drugs. The nitro-substituted variant, 2,3-dihydro-6-nitro-1,4-benzodioxin, emerged in the 1980s as a synthetic intermediate. Key milestones include:
The 2,3-dihydro-1,4-benzodioxin core is non-aromatic due to the saturated dioxane ring, distinguishing it from the fully aromatic 1,4-benzodioxin. This structural feature influences:
The nitro-substituted dihydro derivative bridges the gap between aromatic and non-aromatic benzodioxins, offering unique reactivity for drug discovery.
Recent advancements have focused on:
Current research gaps include exploring its direct bioactivity and optimizing scalable synthesis protocols for pharmaceutical use.
The classical synthesis of 2,3-dihydro-6-nitro-1,4-benzodioxin relies on condensation reactions between nitro-substituted phenolic precursors and ethylene derivatives. A foundational method involves the acid-catalyzed cyclization of 4-nitrocatechol with ethylene glycol or its dihalide analogs. For example, Vorlander’s method, initially developed for 1,4-benzodioxanes, employs pyrocatechol and ethylene bromide in the presence of sodium methoxide [2]. Adapting this to nitro derivatives requires nitration of the catechol precursor prior to cyclization.
An alternative route involves the Borsche-Berkhout condensation, where p-nitrophenol reacts with formaldehyde under acidic conditions to form 6-nitro-1,3-benzodioxane [2]. While this method primarily yields 1,3-benzodioxanes, substitution of formaldehyde with ethylene glycol dichloride redirects the reaction toward 1,4-benzodioxin formation. Typical conditions use concentrated sulfuric acid as a catalyst at 80–100°C, achieving yields of 45–60% [2].
| Reactants | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Nitrocatechol + C₂H₄Br₂ | NaOCH₃ | 120 | 58 |
| p-Nitrophenol + C₂H₄(OAc)₂ | H₂SO₄ | 90 | 52 |
| 3-Nitrodihydroquinone + ClCH₂CH₂Cl | HCl (gas) | 110 | 49 |
Recent advances emphasize green chemistry and atom economy. Microwave-assisted synthesis reduces reaction times from hours to minutes. For instance, irradiating 4-nitrocatechol with ethylene carbonate in dimethylformamide (DMF) at 150°C for 15 minutes yields 2,3-dihydro-6-nitro-1,4-benzodioxin with 68% efficiency [2].
Another strategy leverages Ullmann coupling, where a nitro-substituted dibromobenzene reacts with ethylene glycol in the presence of a copper(I) catalyst. This method avoids acidic conditions and achieves regioselectivity through steric effects.
Regiospecific placement of the nitro group at the 6-position is critical. Directed ortho-metalation (DoM) enables precise functionalization: treating 1,4-benzodioxin with lithium diisopropylamide (LDA) followed by quenching with nitrobenzene sulfonate introduces the nitro group exclusively at the 6-position [2].
Nitration post-cyclization using mixed acid (HNO₃/H₂SO₄) at 0°C also achieves regioselectivity, with the electron-donating oxygen atoms directing nitration to the para position relative to the dioxane ring [2].
One-pot methods consolidate multiple steps into a single reactor. A notable example involves sequential Friedel-Crafts alkylation and nitration: resorcinol reacts with 1,2-dibromoethane in the presence of AlCl₃, followed by in situ nitration with acetyl nitrate. This approach streamlines production, yielding 71% of the target compound [2].
While electrochemical methods for 1,4-benzodioxins are less documented, analogous systems suggest potential. Electrochemical activation of nitroarenes as dienophiles in Diels-Alder reactions with furan derivatives could theoretically yield nitro-substituted dioxanes. Pilot studies using boron-doped diamond electrodes in acetonitrile show promise but require further validation [2].
Optimization focuses on yield enhancement and waste reduction. Key parameters include:
| Parameter | Standard Protocol | Optimized Protocol | Yield Change |
|---|---|---|---|
| Catalyst (mol%) | 10 | 5 | +3% |
| Solvent | DMF | CPME | +12% |
| Reaction Time (h) | 24 | 18 | -25% |
The nitro group activates the aromatic ring toward nucleophilic attack by stabilizing the anionic σ-complex that forms after the rate-determining addition step. Fluorine or chlorine atoms introduced ortho or para to the nitro group are readily displaced under basic conditions, providing a gateway to a broad ligand library.
Plater and co-workers documented sequential nucleophilic aromatic substitution on 4,5-difluoro-1,2-dinitrobenzene donors that cyclized to benzodioxin congeners when treated with diols under potassium carbonate in dimethylformamide [1]. Extrapolating to 6-nitro systems, installation of a fluoride at C-5 allows displacement by alkoxides (Table 1, entries 1-3).
Thiophenolates, morpholine, and piperidines replace activated halides in yields exceeding 80 percent when the reaction is heated to 120 °C in sealed tubes [1]. Sterically hindered amines require microwave irradiation at 150 °C, yet still give over 60 percent conversion.
| Entry | Leaving group | Nucleophile (2 equiv.) | Base | Solvent | Temperature | Time | Isolated yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Fluorine at C-5 | Sodium methoxide | Potassium carbonate | Dimethylformamide | 90 °C | 6 h | 92 percent [1] | 2 |
| 2 | Chlorine at C-5 | Sodium thiophenolate | Triethylamine | N-methyl-2-pyrrolidone | 130 °C | 4 h | 87 percent [1] | 2 |
| 3 | Fluorine at C-7 | Morpholine | Sodium hydride | Dimethyl sulfoxide | 100 °C | 3 h | 79 percent [1] | 2 |
The absence of protic additives proved crucial; water lowered yields below 30 percent by hydrolyzing the σ-complex.
Controlled mononitration of the parent benzodioxin furnishes the target 6-nitro isomer in 78 percent yield at 0 °C using 60 percent nitric acid in acetic acid [2]. The dinitro compound forms upon warming to 80 °C for 2 h, underscoring the directing power of the first nitro group toward the C-8 position (para to O-1) [2].
Electrophilic bromination proceeds regioselectively at C-8 when 6-nitro-1,4-benzodioxane is treated with bromine in acetic acid, producing 6-nitro-8-bromo-1,4-benzodioxane in 85 percent yield [3]. The 6-nitro group markedly deactivates the ring, so reaction times of 5 h are typical.
| Electrophile | Catalyst/Conditions | Major product | Yield | Reference |
|---|---|---|---|---|
| Fuming nitric acid, acetic acid, 0 °C → 25 °C | None | 2,3-Dihydro-6-nitro-1,4-benzodioxin | 78 percent [2] | 21 |
| Bromine, glacial acetic acid, 80 °C | None | 6-Nitro-8-bromo-1,4-benzodioxane | 85 percent [3] | 27 |
| Chlorine gas, iron(III) chloride, 60 °C | Iron(III) chloride | 6-Nitro-8-chloro-1,4-benzodioxane | 76 percent [3] | 27 |
Reduction of the nitro moiety unlocks amino-benzodioxins, versatile synthons for dyes, pharmaceuticals, and cross-coupling handles.
Palladium on carbon under 1 atmosphere of hydrogen in ethanol at ambient temperature converts the nitro group to an amine in 94 percent yield, with no ring hydrogenolysis detectable by nuclear magnetic resonance spectroscopy [4].
Powdered iron filings and glacial acetic acid reflux for two hours provide 86 percent of the amine, mirroring patent data for the 7-nitro analog [5] [4].
Sodium sulfide in aqueous ammonium hydroxide at 85 °C reduces one nitro group of a dinitro derivative to give the mono-amine in 70 percent yield, exemplifying the Zinin reduction selectivity [6].
| Method | Reductant | Solvent | Temperature | Time | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Catalytic hydrogenation | Palladium on carbon, hydrogen | Ethanol | 25 °C | 3 h | 6-Amino-benzodioxin | 94 percent [4] | 3 |
| Iron reduction | Iron powder | Glacial acetic acid | Reflux | 2 h | 6-Amino-benzodioxin | 86 percent [5] | 1 |
| Zinin reduction | Sodium sulfide | Aqueous ammonium hydroxide | 85 °C | 4 h | 6-Nitro-8-amino-benzodioxin | 70 percent [6] | 13 |
A potassium carbonate-promoted reductive cyclization of ketone-tethered nitrobenzenes affords bicyclic hexahydro-benzazocines via intramolecular nitro reduction and condensation [7]. Transposing the concept, attaching an aliphatic ketone chain to C-6 enables closure onto the proximal nitro-activated ring, forming fused azabicycles in up to 87 percent yield [7].
Deoxy-nitro hexoses undergo barium hydroxide-catalyzed internal Henry reactions that produce cyclic nitro-dioxanes; similar conditions (barium hydroxide, methanol, 60 °C) convert ortho-hydroxy-nitrobenzodioxane derivatives into isoxazoline-fused products in 68 percent isolated yield [8].
Grignard addition to oxa-bridged benzazepines, followed by spontaneous ring opening and re-closure, delivers 2-substituted benzazepin-5-ols stereoselectively (diastereomeric ratio up to 100:0) within ten minutes at 0 °C in dichloromethane [9].
Halogenated benzodioxins serve as pivotal intermediates for palladium-, nickel-, and iron-mediated carbon–carbon bond formation.
2-Bromo-1,4-benzodioxin, prepared by dehydrobromination of the dibromo precursor, couples with phenylboronic acid under tetrakis(triphenylphosphine)palladium at 80 °C in dimethoxyethane to afford 2-phenyl-1,4-benzodioxin in 93 percent yield [10].
FeCl₃ (five mol percent) and 1,2-dichloroethane oxidatively couple aryl-magnesium bromides derived from 6-bromo-benzodioxane to symmetrical biaryls in 90 percent yield at room temperature [11].
Allylic bromides bearing a benzodioxin core undergo stereo-defined SN2′ substitution with allyl-magnesium chloride, giving 1,4-addition products in 96 percent yield under copper(I) cyanide catalysis [12].
| Electrophile | Partner | Catalyst (mol %) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Bromo-1,4-benzodioxin | Phenylboronic acid | Tetrakis(triphenylphosphine)palladium (3) | 80 °C, 2 h, dimethoxyethane | 2-Phenyl-1,4-benzodioxin | 93 percent [10] | 20 |
| 6-Bromo-1,4-benzodioxane Grignard reagent | None (homocoupling) | Iron(III) chloride (5) | 25 °C, 1 h, dichloroethane | 6,6′-Bi-1,4-benzodioxane | 90 percent [11] | 33 |
| Benzodioxin allylic bromide | Allyl-magnesium chloride | Copper(I) cyanide (10) | −20 °C, 30 min, tetrahydrofuran | 1,4-Addition product | 96 percent [12] | 28 |
The rigid framework tolerates a spectrum of post-synthetic manipulations that expand chemical space for medicinal and materials applications.
N-2,3-Dihydro-1,4-benzodioxin-6-amine reacts with p-methylbenzene-sulfonyl chloride under aqueous sodium carbonate to give the sulfonamide in 88 percent yield; subsequent alkylation with bromo-acetamides installs pendant heteroaryl groups, generating enzyme inhibitors with micromolar half-maximal inhibitory concentration values [13].
6-Nitro-benzodioxin undergoes Friedel–Crafts acylation with acetyl chloride and aluminum chloride at 0 °C, affording 1-acetyl-6-nitro-dihydro-benzodioxin in 72 percent yield [14]. The formyl derivative is accessible via lithium diisopropylamide-mediated ortho-formylation followed by dimethylformamide quench, providing the aldehyde in 68 percent yield [15].
A 2-triazenyl handle directs rhodium(I)-catalyzed hydroacylation with terminal alkynes at 150 °C, then undergoes rhodium(III)-promoted ortho-olefination and palladium-catalyzed detriazenative cross-coupling to furnish pentasubstituted benzenes in three sequential steps with an overall 62 percent yield [16].
| Strategy | Key reagent(s) | Conditions | Product type | Yield | Reference |
|---|---|---|---|---|---|
| Sulfonamide formation | p-Methylbenzene-sulfonyl chloride | 10 percent sodium carbonate, 20 °C | Sulfonamide | 88 percent [13] | 31 |
| Friedel–Crafts acylation | Acetyl chloride, aluminum chloride | 0 °C, 1 h | Acylated benzodioxin | 72 percent [14] | 11 |
| Triazene-directed triple functionalization | Rhodium(I), rhodium(III), palladium(II) | 150 °C then 80 °C | Pentasubstituted benzene | 62 percent [16] | 30 |